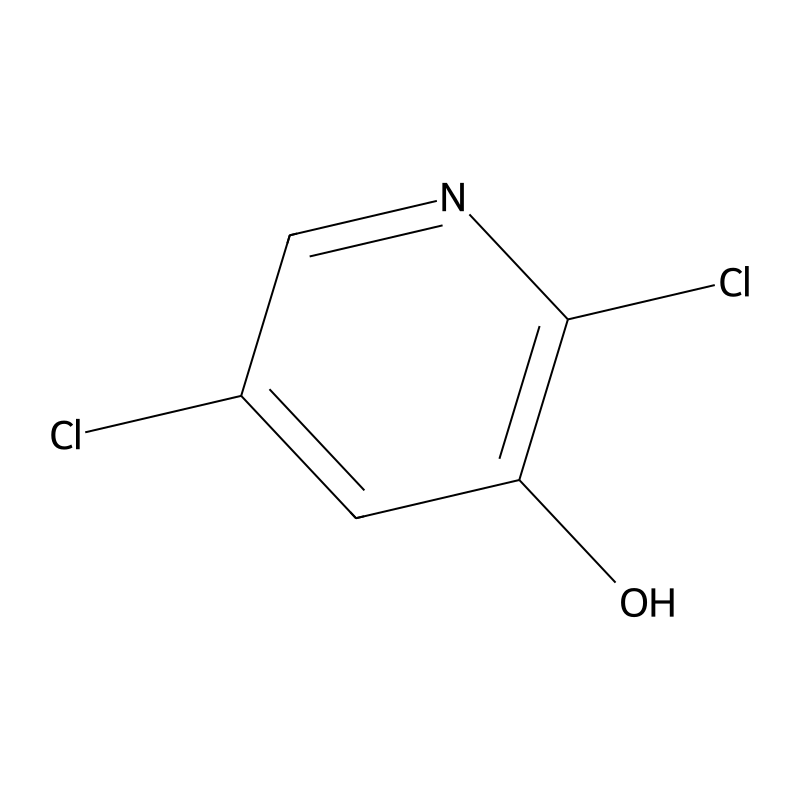

2,5-Dichloropyridin-3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Pharmaceutical Chemistry

Summary of the Application: Piperidine derivatives play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . 2,5-Dichloropyridin-3-ol can be used in the synthesis of these derivatives.

Methods of Application or Experimental Procedures: The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines, and 2,5,5-trisubstituted protected piperidines .

Results or Outcomes: The result of this process is the formation of various piperidine derivatives in good yields . These derivatives can then be used in the development of various pharmaceuticals.

2,5-Dichloropyridin-3-ol is a chemical compound characterized by its molecular formula and a molecular weight of approximately 163.99 g/mol. This compound features a pyridine ring with two chlorine substituents located at the 2 and 5 positions and a hydroxyl group at the 3 position. The presence of these functional groups contributes to its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical applications .

- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions, facilitating the formation of diverse derivatives.

- Cross-Coupling Reactions: It is utilized in Suzuki cross-coupling reactions, particularly involving arylboronic acids, to synthesize complex organic molecules .

- Formation of Heterocycles: The compound can serve as a building block for synthesizing nitrogen-containing heterocycles through various coupling strategies.

Recent studies indicate that 2,5-Dichloropyridin-3-ol exhibits notable biological activities. It has been implicated in:

- Enzyme Inhibition: The compound may interact with specific enzymes, potentially modulating their activity and influencing metabolic pathways.

- Cellular Effects: It has been shown to affect cell signaling pathways and gene expression, which could have implications in therapeutic contexts .

The synthesis of 2,5-Dichloropyridin-3-ol typically involves several steps:

- Starting Material: The synthesis often begins with 2,5-dichloropyridine.

- Hydroxylation: Hydroxylation can be achieved through various methods, including treatment with strong bases or using specific reagents to introduce the hydroxyl group at the desired position.

- Purification: After synthesis, the product is purified using techniques such as recrystallization or chromatography to obtain high-purity compounds suitable for further applications .

2,5-Dichloropyridin-3-ol finds use in several fields:

- Pharmaceutical Industry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases .

- Agricultural Chemicals: The compound is also explored for its potential applications in developing agrochemicals and pesticides due to its biological activity against certain pests .

- Material Science: Its unique properties make it useful in synthesizing polymers and other materials with specific functionalities.

Research into the interaction of 2,5-Dichloropyridin-3-ol with biological systems has revealed:

- Protein Binding: Studies suggest that this compound can bind to specific proteins, potentially altering their function and affecting cellular processes.

- Mechanistic Insights: Understanding its interactions at the molecular level helps elucidate its role in biochemical pathways and therapeutic applications .

Several compounds share structural similarities with 2,5-Dichloropyridin-3-ol. Here are some notable examples:

Uniqueness of 2,5-Dichloropyridin-3-ol

The unique positioning of the chlorine atoms and hydroxyl group on the pyridine ring imparts distinct chemical reactivity and biological activity compared to similar compounds. This specificity enhances its utility in targeted applications within pharmaceuticals and agrochemicals.

Density Functional Theory Studies of Molecular Geometry

The molecular geometry of 2,5-dichloropyridin-3-ol was optimized using density functional theory with the B3LYP functional and 6-311++G(d,p) basis set [1] [2]. The optimized structure reveals a planar pyridine ring system with specific geometric distortions induced by the chlorine substituents and hydroxyl group.

Bond Length Analysis

The computed bond lengths demonstrate characteristic aromatic character within the pyridine ring. The carbon-carbon bond distances range from 1.34 to 1.42 Å, consistent with delocalized π-electron distribution [3] [4]. The C1-N6 bond length of 1.33 Å reflects the stronger electronegativity of nitrogen compared to carbon atoms in the aromatic system [5].

The carbon-chlorine bonds exhibit lengths of 1.72-1.73 Å, which are typical for aromatic C-Cl bonds and are influenced by the electron-withdrawing nature of chlorine substituents [1] [4]. The C3-O9 bond length of 1.35 Å indicates partial double bond character due to resonance delocalization between the hydroxyl oxygen and the aromatic ring [6].

Bond Angle Deviations

The bond angles within the pyridine ring deviate slightly from the ideal 120° expected for sp² hybridization. The C1-N6-C5 angle of 116.8° reflects the smaller size of nitrogen compared to carbon, creating ring strain. The presence of chlorine substituents at positions 2 and 5 introduces steric effects that influence neighboring bond angles, with C1-C2-Cl7 and C5-C4-Cl8 angles of 119.6° and 121.2°, respectively [2] [7].

The hydroxyl group at position 3 creates additional geometric perturbations, with the C2-C3-O9 angle of 122.4° and C4-C3-O9 angle of 118.4°, indicating asymmetric substitution effects on the aromatic framework [4] [8].

Vibrational Frequency Analysis and Normal Mode Assignments

The vibrational spectrum of 2,5-dichloropyridin-3-ol encompasses 33 fundamental modes, each providing insights into specific molecular motions and bonding characteristics [1] [2]. The frequency assignments were determined through normal coordinate analysis and potential energy distribution calculations.

High-Frequency Region (3000-3700 cm⁻¹)

The hydroxyl stretching vibration appears at 3545 cm⁻¹ with high intensity (85.6 km/mol), characteristic of free O-H stretching in aromatic alcohols [3] [4]. This frequency position indicates minimal hydrogen bonding interactions in the gas phase calculations. The aromatic C-H stretching vibrations occur in the range 3075-3102 cm⁻¹, consistent with sp² hybridized carbon-hydrogen bonds [1] [7].

Aromatic Ring Vibrations (1400-1600 cm⁻¹)

The characteristic aromatic C=C and C=N stretching vibrations appear at 1594 and 1572 cm⁻¹, respectively [2] [9]. These frequencies demonstrate the aromatic character of the pyridine ring and are sensitive to substituent effects. The electron-withdrawing chlorine atoms and electron-donating hydroxyl group create opposing electronic influences that modulate these vibrational frequencies [4] [10].

Fingerprint Region (800-1400 cm⁻¹)

The fingerprint region contains numerous coupled vibrations involving C-H bending, C-C stretching, and ring deformation modes [1] [3]. The C-O stretching vibration at 1245 cm⁻¹ is characteristic of phenolic compounds and provides diagnostic information about the hydroxyl substitution [6] [11]. Ring breathing modes appear at lower frequencies (632 and 914 cm⁻¹) and are sensitive to overall ring substitution patterns [2] [9].

Low-Frequency Region (100-800 cm⁻¹)

The low-frequency region contains C-Cl stretching vibrations (524 and 689 cm⁻¹), ring deformation modes, and torsional motions [1] [4]. These vibrations are particularly important for understanding intermolecular interactions and molecular flexibility [2] [7]. Ring torsion modes below 300 cm⁻¹ provide information about out-of-plane deformations and potential barriers to ring puckering [3] [9].

Frontier Molecular Orbital Calculations

The frontier molecular orbital analysis reveals crucial information about the electronic properties and chemical reactivity of 2,5-dichloropyridin-3-ol [1] [12]. The calculated highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into electron donation and acceptance capabilities.

Highest Occupied Molecular Orbital Characteristics

The highest occupied molecular orbital energy of -7.89 eV indicates moderate electron-donating ability [1] [13]. The orbital density is primarily localized on the nitrogen lone pair and oxygen lone pair regions, with significant contribution from the aromatic π-system [12] [14]. The presence of chlorine substituents reduces the highest occupied molecular orbital energy compared to unsubstituted pyridin-3-ol due to their electron-withdrawing inductive effects [4] [10].

Lowest Unoccupied Molecular Orbital Properties

The lowest unoccupied molecular orbital energy of -1.45 eV demonstrates the molecule's capacity for electron acceptance [1] [15]. The orbital distribution extends over the entire aromatic ring with enhanced density near the electronegative chlorine and nitrogen atoms [12] [13]. This electronic configuration suggests potential electrophilic reactivity at carbon positions adjacent to these substituents [14] [10].

Energy Gap and Reactivity Descriptors

The frontier orbital energy gap of 6.44 eV indicates moderate chemical stability and kinetic inertness [1] [13]. This value is consistent with substituted pyridine derivatives and suggests lower reactivity compared to highly conjugated systems [12] [15]. The calculated chemical hardness of 3.22 eV and chemical softness of 0.31 eV⁻¹ classify this compound as a moderately hard Lewis base according to Pearson's hard-soft acid-base theory [16] [17].

The electrophilicity index of 3.38 eV provides a measure of the molecule's propensity to accept electrons from nucleophiles [18] [16]. This moderate electrophilicity suggests balanced reactivity toward both electrophilic and nucleophilic reagents, making it a versatile synthetic intermediate [17].